Cas no 64928-71-8 (1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride)

1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a benzimidazole derivative with a propylamine side chain, commonly utilized in pharmaceutical and chemical research. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications. Its structural features, including the benzimidazole core and terminal amine group, allow for versatile reactivity, particularly in the development of heterocyclic compounds and bioactive molecules. This compound is often employed as an intermediate in medicinal chemistry, where its functional groups facilitate further modifications. High purity and consistent quality are critical for reproducible results in research settings. Proper handling and storage under controlled conditions are recommended to maintain integrity.
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride structure
64928-71-8 structure
Product Name:1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
CAS No:64928-71-8
MF:C10H14ClN3O
MW:227.690660953522
CID:1683665
PubChem ID:52983660
Update Time:2025-11-02

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(3-aminopropyl)-1H-benzimidazol-2-one hydrochloride
    • 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
    • 64928-87-6
    • EN300-18813007
    • NS-02889
    • DB-240574
    • 3-(3-aminopropyl)-1H-benzimidazol-2-one;hydrochloride
    • MFCD16295342
    • Z3234950107
    • 1-(3-Aminopropyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
    • 64928-71-8
    • AKOS015948114
    • 2H-Benzimidazol-2-one,1-(3-aminopropyl)-1,3-dihydro-(9CI)
    • Inchi: 1S/C10H13N3O.ClH/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14;/h1-2,4-5H,3,6-7,11H2,(H,12,14);1H
    • InChI Key: PXEBSVLTKMBNQE-UHFFFAOYSA-N
    • SMILES: Cl.O=C1NC2C=CC=CC=2N1CCCN

Computed Properties

  • Exact Mass: 227.08272
  • Monoisotopic Mass: 227.0825398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.4Ų

Experimental Properties

  • PSA: 58.36

1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride Pricemore >>

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Additional information on 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Hydrochloride: A Comprehensive Overview

1-(3-Aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS No. 64928-71-8) is a specialized chemical compound that has garnered significant attention in various scientific and industrial applications. This compound, often referred to as a benzodiazolone derivative, is known for its unique structural properties and versatile utility. In this article, we delve into the chemical characteristics, applications, and market relevance of this compound, while also addressing common queries and trends in the field.

The molecular structure of 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride features a benzodiazolone core, which is a heterocyclic framework combining benzene and diazolone rings. The presence of an aminopropyl side chain and a hydrochloride salt enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis. Researchers often explore its potential in pharmaceutical development, particularly in the design of novel therapeutic agents targeting neurological and metabolic disorders.

One of the most frequently asked questions about this compound revolves around its synthetic pathways. The synthesis typically involves the condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds, followed by functionalization of the aminopropyl group. Recent advancements in green chemistry have also led to more sustainable methods for producing this compound, aligning with the growing demand for eco-friendly chemical processes.

In the pharmaceutical industry, 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is investigated for its potential as a bioactive scaffold. Its structural motifs are found in compounds with reported antioxidant, anti-inflammatory, and neuroprotective activities. These properties make it a promising candidate for drug discovery programs, especially in the context of aging-related diseases and neurodegenerative conditions like Alzheimer's and Parkinson's.

Beyond pharmaceuticals, this compound finds applications in material science. Its ability to form stable complexes with metals has been exploited in the development of advanced materials for catalysis and sensing. For instance, researchers have utilized its derivatives to create fluorescent probes for detecting metal ions in biological and environmental samples. This aligns with the increasing focus on environmental monitoring and sustainable technologies.

The market for 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is influenced by trends in personalized medicine and precision chemistry. As the demand for tailored therapeutic solutions grows, so does the need for high-purity chemical intermediates like this compound. Suppliers and manufacturers are investing in quality control measures to meet the stringent requirements of pharmaceutical and research applications.

From a regulatory perspective, the compound is generally regarded as safe for research purposes when handled according to standard laboratory protocols. However, users are advised to consult safety data sheets (SDS) and adhere to good laboratory practices (GLP) to ensure safe handling and storage. The absence of hazardous classifications under major regulatory frameworks further underscores its suitability for diverse applications.

In summary, 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride (CAS No. 64928-71-8) is a multifaceted compound with significant potential in pharmaceuticals, material science, and beyond. Its unique structural features and broad applicability make it a subject of ongoing research and development. As scientific advancements continue to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and technology.

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